molecular formula C28H29BrN4O2S B11212442 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide

Cat. No.: B11212442
M. Wt: 565.5 g/mol
InChI Key: AKNQWWHOULDZAE-UHFFFAOYSA-N
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Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromo group at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS).

    Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson’s reagent.

    Amidation: Coupling of the quinazolinone derivative with the appropriate amine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinazolinones: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

Due to its quinazolinone core, the compound may exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Industry

The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide would depend on its specific application. Generally, compounds with a quinazolinone core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide lies in its specific structural features, such as the combination of a quinazolinone core with a bromo and sulfanylidene group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H29BrN4O2S

Molecular Weight

565.5 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide

InChI

InChI=1S/C28H29BrN4O2S/c1-3-32(23-7-4-6-19(2)16-23)15-5-14-30-26(34)21-10-8-20(9-11-21)18-33-27(35)24-17-22(29)12-13-25(24)31-28(33)36/h4,6-13,16-17H,3,5,14-15,18H2,1-2H3,(H,30,34)(H,31,36)

InChI Key

AKNQWWHOULDZAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC(=C4)C

Origin of Product

United States

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